molecular formula C15H20N2O4S B4440050 1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B4440050
M. Wt: 324.4 g/mol
InChI Key: RTSCHYUFMTZVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide involves multiple steps. One common synthetic route includes the functionalization of tetrahydrofuran derivatives through cascade reactions . The process typically involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation-cyclization of the condensation intermediate to generate the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic effects. Industrial applications might include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

1-methylsulfonyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)17-7-6-11-9-12(4-5-14(11)17)15(18)16-10-13-3-2-8-21-13/h4-5,9,13H,2-3,6-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSCHYUFMTZVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.